molecular formula C13H15ClO4 B1472120 Dimethyl 3-(3-chlorophenyl)pentanedioate CAS No. 1422510-01-7

Dimethyl 3-(3-chlorophenyl)pentanedioate

Cat. No. B1472120
CAS RN: 1422510-01-7
M. Wt: 270.71 g/mol
InChI Key: RFPJJRLQNIRTJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Dimethyl 3-(3-chlorophenyl)pentanedioate is C13H15ClO4 . The InChI code is 1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3 . The Canonical SMILES is COC(=O)CC(CC(=O)OC)C1=CC(=CC=C1)Cl .


Physical And Chemical Properties Analysis

The molecular weight of Dimethyl 3-(3-chlorophenyl)pentanedioate is 270.71 g/mol . It has a topological polar surface area of 52.6 Ų . The compound has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass and monoisotopic mass are both 270.0658866 g/mol . The compound is an oil at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

properties

IUPAC Name

dimethyl 3-(3-chlorophenyl)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c1-17-12(15)7-10(8-13(16)18-2)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPJJRLQNIRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3-(3-chlorophenyl)pentanedioate

Synthesis routes and methods

Procedure details

3-Chlorobenzaldehyde (5 mL, 44.1 mmol), methyl 3-oxobutanoate (9.53 mL, 88 mmol), piperidine (0.654 mL, 6.62 mmol) in MeOH (14.71 mL) were stirred at rt. Over time, the yellow solution turned cloudy, and finally too thick to stir. The solid-like reaction mixture was kept at rt overnight. MeOH (20 mL) was then added, and the yellow solid was broken apart using a spatula, chilled in an ice-water bath and filtered. The solid was washed with cold MeOH (2×10 mL) and then air-dried. A yellowish solid was obtained and the solid was suspended in MeOH (10 mL), then NaOMe (41 mL, 179 mmol, 25% wt in MeOH), followed by water (3.4 mL, 189 mmol) were added. The reaction was warmed to reflux (80-85° C.). During the course of reaction, the suspension became very hard to stir, and additional MeOH (40 mL) was added. After 7 h, the reaction was cooled to rt, and left at rt for 2 days. Water was added to the solid-like reaction mixture to give a brown solution. The reaction mixture was concentrated to remove MeOH, and the residue extracted with EtOAc. The aqueous layer was acidified with concentrated HCl to pH<3, then extracted with EtOAc (3×). The combined organic layers were dried over Na2SO4, filtered and concentrated. The orange oil obtained was dissolved in MeOH (50 mL), then concentrated HCl (0.63 mL) was added, and the mixture was heated at reflux (80° C. in an oil bath). After 6 h, the reaction was cooled to rt and then the reaction was concentrated to remove ⅔ of the MeOH. Water was then added, and a brown oil separated out. The solution was concentrated to remove all organics. The brown oil at the bottom solidified overnight. The solid was filtered, washed with water, air-dried and then dried in a vacuum oven (50° C.) for 2 h, to give a brown solid. The crude solid was purified by silica gel chromatography to give the desired product as a yellow oil (6.23 g, 52%). MS (ESI) m/z: 292.9 (M+Na)+.
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
9.53 mL
Type
reactant
Reaction Step Four
Quantity
0.654 mL
Type
reactant
Reaction Step Four
Name
Quantity
14.71 mL
Type
reactant
Reaction Step Four
Name
Quantity
41 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.63 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Name
Quantity
40 mL
Type
reactant
Reaction Step Nine
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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